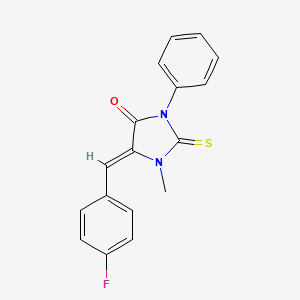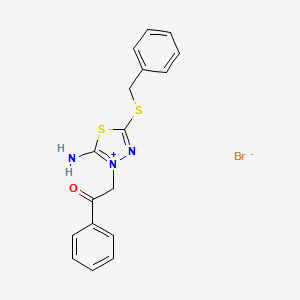![molecular formula C15H11N7O2 B4618238 N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)
N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide is a useful research compound. Its molecular formula is C15H11N7O2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.09742262 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Diabetes Treatment and Metabolic Disorders
One of the prominent applications of nicotinamide derivatives, including compounds structurally related to N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide, is in the treatment of diabetes and metabolic disorders. These compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic syndrome, cardiovascular diseases, and type 2 diabetes mellitus. Inhibition of NNMT has shown promise in reducing adipose tissue activity, which is correlated with insulin resistance, and has potential therapeutic utility for metabolic disorders and type 2 diabetes mellitus. This approach could also be valuable for treating chronic kidney disease via amelioration of hyperhomocysteinemia through NNMT inhibition (Sabnis, 2021).
Antibacterial and Antimicrobial Activities
Compounds structurally similar to this compound have been evaluated for their antibacterial activities. A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of these compounds in developing new antibacterial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Antitumor Activities
Another area of research interest is the antitumor activity of pyrimidine and triazolo-pyrimidine derivatives. These compounds have shown promising cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents. Specifically, certain derivatives have demonstrated the ability to induce apoptosis through G1 cell-cycle arrest in cancer cells, highlighting their therapeutic potential in oncology (Fares et al., 2014).
Propriétés
IUPAC Name |
N-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c1-9-18-15-17-8-11-12(22(15)19-9)4-6-21(14(11)24)20-13(23)10-3-2-5-16-7-10/h2-8H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHKXGVQVICLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)
![(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)
![2-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B4618192.png)
![3-(2,5-difluorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4618196.png)

![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4618208.png)
![2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile](/img/structure/B4618221.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)


![2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4618243.png)
![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)
